6-((4-Fluorophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
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Overview
Description
6-((4-Fluorophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring fused with a triazole ring, along with phenyl and fluorophenyl substituents, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazole ring. Subsequent reactions with phenyl isothiocyanate and hydrazine hydrate lead to the formation of the triazole ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-((4-Fluorophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole or triazole derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-((4-Fluorophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 6-((4-Chlorophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- 6-((4-Bromophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- 6-((4-Methylphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
Uniqueness
The presence of the fluorophenyl group in 6-((4-Fluorophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This fluorine substitution can also enhance the compound’s biological activity and stability, making it a valuable candidate for further research and development.
Properties
CAS No. |
95356-82-4 |
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Molecular Formula |
C17H10FN3OS |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(6E)-6-[(4-fluorophenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C17H10FN3OS/c18-13-8-6-11(7-9-13)10-14-16(22)21-15(19-20-17(21)23-14)12-4-2-1-3-5-12/h1-10H/b14-10+ |
InChI Key |
ZBEQVTFFFMOXSX-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C(=O)/C(=C\C4=CC=C(C=C4)F)/S3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)F)S3 |
Origin of Product |
United States |
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